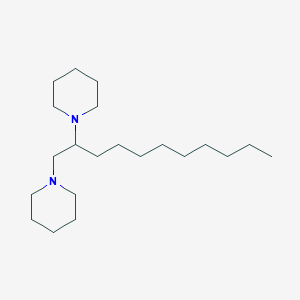
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is an organic compound characterized by the presence of a triple bond (alkyne) and an alcohol group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular structure of this compound includes three ethoxy groups attached to the fifth carbon, a methyl group on the second carbon, and a hydroxyl group on the second carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol typically involves the reaction of an appropriate alkyne precursor with ethoxy groups. One common method is the alkylation of a terminal alkyne with ethyl iodide in the presence of a strong base such as sodium amide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy groups may also contribute to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: Similar structure but with trifluoro groups instead of ethoxy groups.
5,5,5-Triethoxy-2-methylhex-3-yn-2-ol: Similar structure but with an additional carbon in the chain.
Uniqueness
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is unique due to its combination of ethoxy groups and a triple bond, which imparts specific chemical reactivity and potential biological activity. The presence of multiple ethoxy groups also enhances its solubility in organic solvents, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88329-66-2 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
5,5,5-triethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C12H22O4/c1-6-14-12(15-7-2,16-8-3)10-9-11(4,5)13/h13H,6-8H2,1-5H3 |
InChI-Schlüssel |
FNXVIMRUGWNDSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC(C)(C)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


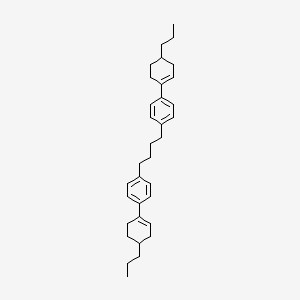
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
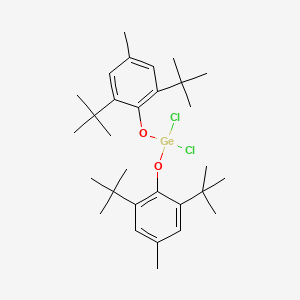
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)


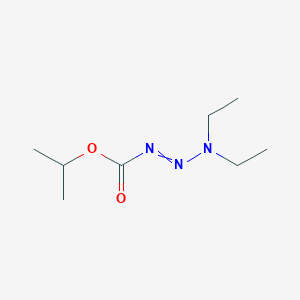
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
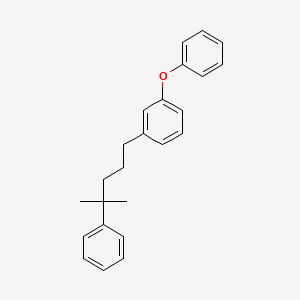
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
